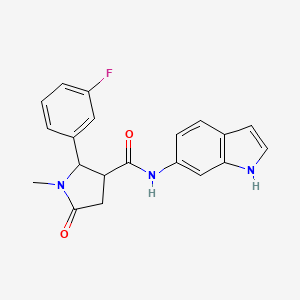
N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Acylation: The acetamidophenyl group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the quinoxaline core with the acetamidophenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring and the acetamidophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: These compounds are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Quinoxaline derivatives exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Some compounds in this class have shown promising anticancer activity by inhibiting specific enzymes and signaling pathways.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Dyes and Pigments: Quinoxaline derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor signaling, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring, leading to diverse properties.
Uniqueness
N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C20H20N4O3/c1-13(25)21-14-7-9-15(10-8-14)22-19(26)12-11-17-20(27)24(2)18-6-4-3-5-16(18)23-17/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
ANOQEYHTADHGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12186035.png)

![Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate](/img/structure/B12186042.png)
![Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine](/img/structure/B12186047.png)
![N-[(2,4-dimethylphenyl)methyl]-2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}-N-methylacetamide](/img/structure/B12186054.png)

![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B12186066.png)
![N-(2,4-difluorophenyl)-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-amine](/img/structure/B12186078.png)
![3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12186082.png)
![6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12186086.png)
![N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B12186112.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(phenylethyl)amine](/img/structure/B12186123.png)
![[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12186130.png)
